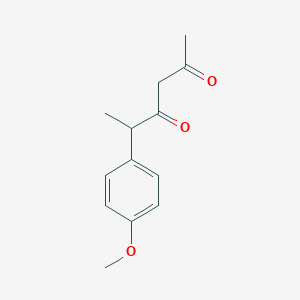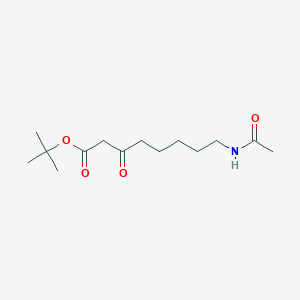![molecular formula C18H20N2 B14248761 (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] CAS No. 220987-41-7](/img/structure/B14248761.png)
(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features two imine groups (C=N) connected by an ethane-1,2-diyl bridge and substituted with 3-methylphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] typically involves the condensation reaction between ethane-1,2-diamine and 3-methylbenzaldehyde. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding diamines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] largely depends on its ability to form complexes with metal ions. The imine groups can coordinate with metal centers, influencing various biochemical pathways. For example, in antimicrobial applications, the compound may disrupt metal ion homeostasis in microbial cells, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(phenyl)methanimine]: Lacks the methyl group on the aromatic ring.
(E,E)-N,N’-(Propane-1,3-diyl)bis[1-(3-methylphenyl)methanimine]: Features a propane-1,3-diyl bridge instead of an ethane-1,2-diyl bridge.
(E,E)-N,N’-(Butane-1,4-diyl)bis[1-(3-methylphenyl)methanimine]: Features a butane-1,4-diyl bridge.
Uniqueness
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the 3-methyl group on the aromatic ring can influence the compound’s reactivity and its ability to form stable complexes with metal ions.
Propriétés
Numéro CAS |
220987-41-7 |
|---|---|
Formule moléculaire |
C18H20N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-N-[2-[(3-methylphenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C18H20N2/c1-15-5-3-7-17(11-15)13-19-9-10-20-14-18-8-4-6-16(2)12-18/h3-8,11-14H,9-10H2,1-2H3 |
Clé InChI |
STSXVUBTHMOFLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C=NCCN=CC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


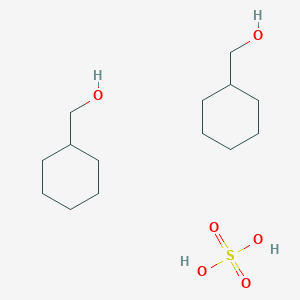
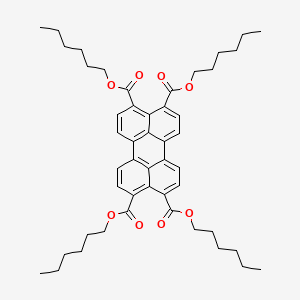
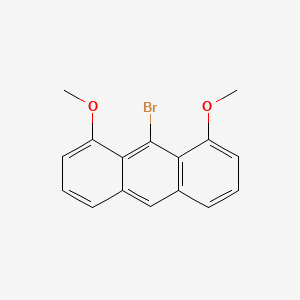
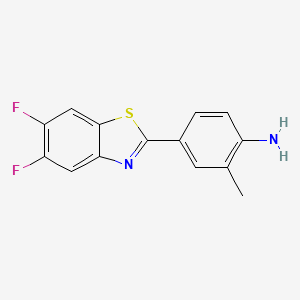
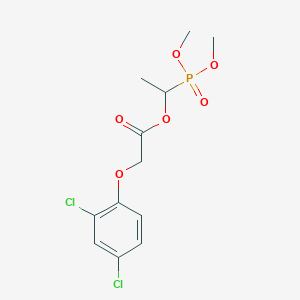

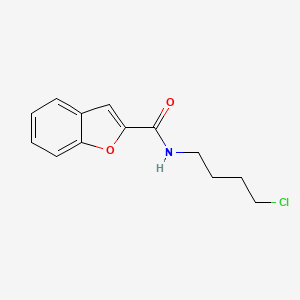
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
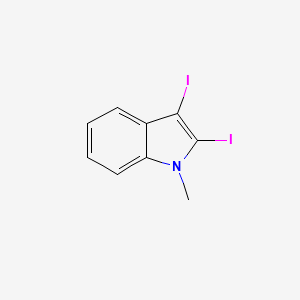

![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
